tert-Butyl (R)-2-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a trifluoromethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the pyrrolidine to the ketone, followed by the formation of the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the trifluoromethyl group can produce a difluoromethyl derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)morpholine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-2-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate lies in its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C11H18F3NO3 |
---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
VLUSRSVEVZDURI-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1[C@H](C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C(F)(F)F)O |
Origin of Product |
United States |
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